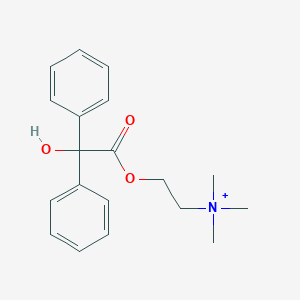
Metacine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Metacine is a novel chemical compound that has gained attention in the scientific community due to its potential applications in medical research. It is a small molecule that has been synthesized using a unique method and has shown promising results in various studies.
Mecanismo De Acción
Metacine works by increasing the activity of a protein called brain-derived neurotrophic factor (BDNF). BDNF is essential for the growth and survival of neurons in the brain. Metacine binds to a specific site on BDNF, which increases its activity. This leads to the growth and survival of neurons, which can improve memory and learning.
Efectos Bioquímicos Y Fisiológicos
Metacine has been shown to have various biochemical and physiological effects. It increases the levels of BDNF in the brain, which can lead to the growth and survival of neurons. It also increases the levels of dopamine and serotonin, which are neurotransmitters that play a role in mood regulation. In addition, Metacine has been shown to have anti-inflammatory effects, which can reduce the risk of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metacine has several advantages for lab experiments. It is a small molecule that can easily penetrate the blood-brain barrier, which allows it to reach the brain and exert its effects. It is also stable and can be easily synthesized in large quantities. However, there are some limitations to using Metacine in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could interfere with experimental results.
Direcciones Futuras
There are several future directions for Metacine research. One direction is to further investigate its potential applications in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to study its effects on other neurotransmitters and their receptors. In addition, researchers could investigate the potential of Metacine as a cognitive enhancer or as an adjunct therapy for cancer treatment.
Conclusion:
Metacine is a novel chemical compound that has shown promising results in various studies. Its unique synthesis method and mechanism of action make it a valuable tool for medical research. Despite some limitations, Metacine has several advantages for lab experiments and has numerous potential applications in the field of medical research. Further research is needed to fully understand its mechanism of action and to explore its potential applications.
Métodos De Síntesis
Metacine is synthesized using a unique method that involves the reaction of two compounds, 2,5-dimethylpyrazine and 2,5-dimethyl-3-furanone. The reaction is carried out in the presence of a catalyst, and the resulting product is purified using chromatography. The synthesis method has been optimized to produce high yields of pure Metacine.
Aplicaciones Científicas De Investigación
Metacine has shown potential applications in various fields of medical research. It has been studied for its effects on memory, learning, and neuroprotection. It has also been studied for its potential to treat neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, Metacine has been shown to enhance the efficacy of chemotherapy drugs in cancer treatment.
Propiedades
Número CAS |
1553-33-9 |
|---|---|
Nombre del producto |
Metacine |
Fórmula molecular |
C19H24NO3+ |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
2-(2-hydroxy-2,2-diphenylacetyl)oxyethyl-trimethylazanium |
InChI |
InChI=1S/C19H24NO3/c1-20(2,3)14-15-23-18(21)19(22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,22H,14-15H2,1-3H3/q+1 |
Clave InChI |
IHRPDXFOMLCPIK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
SMILES canónico |
C[N+](C)(C)CCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Otros números CAS |
1553-33-9 |
Números CAS relacionados |
2424-71-7 (iodide) 55019-64-2 (bromide) |
Sinónimos |
choline benzilate ester metacine metacine bromide metacine iodide metatsin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Chlorobicyclo[4.1.0]heptane](/img/structure/B73443.png)

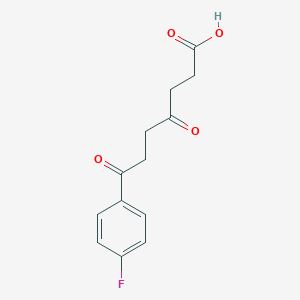
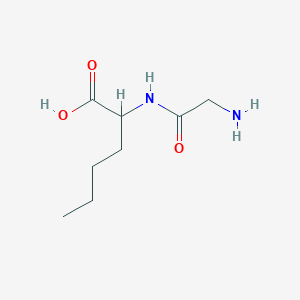

![3-[3-(bis(2-fluoroethyl)amino)phenyl]propanoic acid](/img/structure/B73451.png)

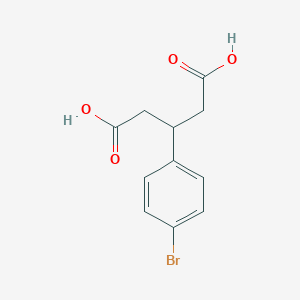
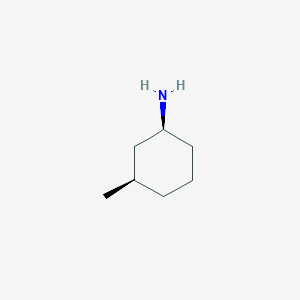
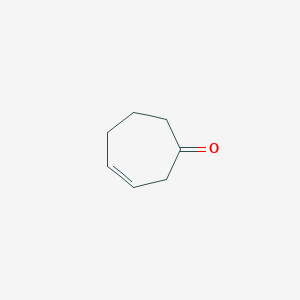
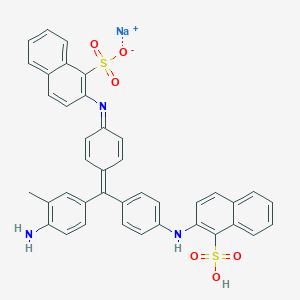
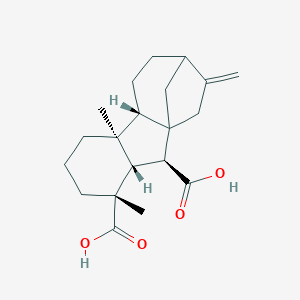
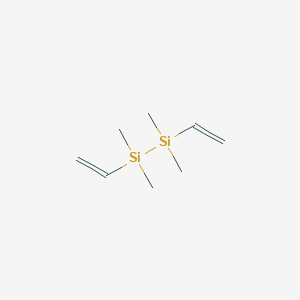
![2-(3-Methylbenzo[b]thiophen-2-yl)acetic acid](/img/structure/B73464.png)